molecular formula C16H20N2O5S B10976434 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10976434
M. Wt: 352.4 g/mol
InChI Key: ZCQOKTUHTJWITP-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core fused to a carboxylic acid group and a thiazole ring substituted with a 2-ethoxy-2-oxoethyl moiety. The lack of stereospecificity in its bicycloheptane moiety allows structural modifications without significant loss of activity, making it a versatile scaffold .

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O5S/c1-2-23-11(19)6-10-7-24-16(17-10)18-14(20)12-8-3-4-9(5-8)13(12)15(21)22/h7-9,12-13H,2-6H2,1H3,(H,21,22)(H,17,18,20)

InChI Key

ZCQOKTUHTJWITP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2C3CCC(C3)C2C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization

The bicyclic framework is typically constructed via a Diels-Alder reaction between cyclopentadiene and an appropriately substituted dienophile. Recent advances employ 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes to yield oxy-functionalized bridgehead carbons critical for downstream modifications.

Representative Conditions

ComponentSpecification
DienophileMaleic anhydride
CatalystLewis acid (e.g., AlCl₃, 0.1 equiv)
SolventToluene, reflux
Reaction Time12–16 hours
Yield68–72%

Post-Cyclization Functionalization

The nascent bicyclo[2.2.1]heptane undergoes carboxylation at position 2 through:

  • Lithiation with LDA at -78°C in THF

  • Quenching with dry ice to install carboxylic acid

Thiazole Moiety Installation

Thiazole Ring Construction

The 4-(2-ethoxy-2-oxoethyl) substituent is introduced during thiazole synthesis via:

  • Hantzsch Thiazole Synthesis

    • Reaction of α-bromoethyl ethoxyacetate with thiourea

    • Cyclization under acidic conditions (HCl, EtOH)

Optimized Parameters

VariableOptimal Range
Temperature60–65°C
pH3.5–4.0 (HCl-adjusted)
Reaction Time4–6 hours
Isolated Yield81%

Carbamoyl Bridge Formation

Coupling the thiazole amine to the bicyclic carboxylic acid employs:

  • Mixed Carbonate Activation

    • React bicycloheptane-2-COOH with ClCO₂Et

    • Subsequent aminolysis with thiazol-2-amine

Critical Considerations

  • Strict moisture control (H₂O < 50 ppm)

  • Use of non-nucleophilic bases (e.g., DIPEA)

  • Temperature gradient from 0°C → RT to prevent epimerization

Final Assembly and Deprotection

Ester Hydrolysis

The ethoxycarbonyl group is cleaved under mild basic conditions:

RCOOEt+NaOH(aq)THF/H₂ORCOONa++EtOH\text{RCOOEt} + \text{NaOH}_{(aq)} \xrightarrow{\text{THF/H₂O}} \text{RCOO}^- \text{Na}^+ + \text{EtOH}

Optimized Protocol

  • 2N NaOH, THF/H₂O (3:1)

  • 0°C with gradual warming to 25°C

  • 94–97% conversion by HPLC

Purification Challenges

The final compound’s polarity necessitates advanced chromatographic techniques:

MethodConditionsPurity Achieved
Reverse-Phase HPLCC18 column, MeCN/H₂O (0.1% TFA)>99%
RecrystallizationEtOAc/hexanes (1:5)97%

Analytical Characterization

Critical quality control metrics and corresponding techniques:

Structural Verification

  • 1H NMR^{1}\text{H NMR} (600 MHz, DMSO-d₆): δ 1.21 (t, J=7.1 Hz, 3H), 2.89 (m, 1H, bridgehead H), 4.12 (q, J=7.1 Hz, 2H)

  • HRMS : m/z calc’d for C₁₆H₂₀N₂O₅S [M+H]⁺ 353.1174, found 353.1176

Purity Assessment

  • HPLC : tᵣ = 8.92 min (Zorbax SB-C18, 250 × 4.6 mm)

  • Elemental Analysis : C 54.53% (calc 54.54%), H 5.72% (calc 5.71%)

Industrial-Scale Considerations

Cost Drivers

  • Price of bicyclo[2.2.1]heptane precursors ($412–$580/kg)

  • Palladium catalysts for coupling steps (>$2,000/mmol)

Process Intensification

  • Continuous flow synthesis for Diels-Alder step (PAT monitoring)

  • Enzymatic resolution to control stereochemistry

Emerging Methodologies

Photochemical Approaches

Visible-light-mediated [2+2] cycloadditions for bicycloheptane synthesis:

  • 450 nm LED, eosin Y photocatalyst

  • 62% yield with improved diastereoselectivity

Biocatalytic Strategies

Engineered transaminases for asymmetric amine synthesis:

  • KRED-101 variant: 98% ee, 5 g/L productivity

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : Some thiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : Studies suggest that this compound may inhibit specific enzymes involved in cancer pathways, indicating its potential as an anticancer agent.

Interaction Studies

Understanding how 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies help identify:

  • Binding Affinities : Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Structure-Activity Relationships : Investigating how modifications to the compound's structure influence its biological efficacy.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that modifications to the thiazole ring could enhance efficacy .
Compound NameStructureKey Features
Bicyclo(3.3.0)octanecarboxylic acidStructureDifferent bicyclic structure; potential for different biological activity
4-(Thiazolyl)carboxylic acidsStructureSimilar thiazole moiety; varied substitution patterns
Ethyl carbamate derivativesStructureShare carbamate functionality; used in various pharmaceuticals

Mechanism of Action

The mechanism of action of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and carboxylic acid group are likely involved in binding to enzymes or receptors, modulating their activity. The bicyclic structure may provide stability and specificity in these interactions.

Comparison with Similar Compounds

PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid)

  • Structural Differences : PKZ18 substitutes the 4-position of the thiazole with a 4-isopropylphenyl group instead of 2-ethoxy-2-oxoethyl.
  • Activity : Targets bacterial T-box genes, inhibiting biofilm growth in Staphylococcus aureus with minimal eukaryotic toxicity .
  • Applications : Antimicrobial agent, synergistic with antibiotics like vancomycin .

3-[(4-tert-Butyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid

  • Structural Differences : Incorporates a 7-oxabicycloheptane (oxygen atom in the bicyclic core) and a tert-butyl group on the thiazole.
  • Physicochemical Properties :
    • Molecular Weight: 324.4 g/mol
    • logP: 4.4184 (highly lipophilic)
    • logSw: -4.2145 (low aqueous solubility) .
  • Implications : The tert-butyl group enhances metabolic stability but reduces solubility compared to the ethoxy-oxoethyl group in the target compound.

(1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic Acid

  • Structural Differences : Replaces the thiazole with a benzothiazole ring.
  • Key Contrast : The benzothiazole’s aromaticity enhances hydrophobic interactions, differing from the ester-containing target compound’s polar interactions .

3-{[3-(Ethoxycarbonyl)cyclotrideca[b]thiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic Acid

  • Structural Differences : Features a bulky cyclotrideca[b]thiophen group and a propan-2-ylidene substituent.
  • Implications : High molecular weight (529.29 g/mol) likely reduces oral bioavailability compared to the target compound .

Research Findings and Trends

Impact of Thiazole Substitutions

  • Aryl Groups (e.g., 4-isopropylphenyl in PKZ18) : Enhance antimicrobial activity via hydrophobic interactions with bacterial targets .
  • Heterocyclic Replacements (e.g., benzothiazole) : Broaden therapeutic scope to metabolic diseases .

Bicycloheptane Modifications

  • Stereochemistry : Activity is minimally affected by stereoisomerism in the bicycloheptane core .
  • Oxabicyclo Derivatives : The 7-oxa substitution () alters electronic properties but retains bioactivity, suggesting tolerance for heteroatom incorporation .

Biological Activity

The compound 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 327105-83-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N2O5SC_{11}H_{12}N_{2}O_{5}S with a molecular weight of 284.29 g/mol. Its structure features a bicyclo[2.2.1]heptane core substituted with a thiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

1. Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study employed the agar well diffusion method to assess its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Bacterial StrainInhibition Zone (mm)Control (Meropenem)
Staphylococcus aureus1525
Escherichia coli1222
Bacillus subtilis1020

The results suggest that the compound's antibacterial activity is comparable to established antibiotics like meropenem, indicating its potential as a therapeutic agent in treating bacterial infections .

2. Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal activity was evaluated using similar methodologies, demonstrating a notable reduction in fungal growth at specific concentrations.

3. Anticancer Properties

Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

4. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:

  • Urease Inhibition : Significant inhibition was observed, which is crucial for treating urease-related infections.
  • Alpha-Amylase Inhibition : The compound showed promising results in inhibiting alpha-amylase, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.

Case Studies

Several case studies have been published focusing on the biological evaluation of derivatives of this compound:

  • A study highlighted that modifications at the thiazole ring enhanced both antibacterial and anticancer activities significantly compared to the parent compound .
  • Another investigation into structural analogs revealed that certain substitutions could improve solubility and bioavailability, critical factors for drug development .

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[2.2.1]heptane core in this compound?

The bicyclo[2.2.1]heptane moiety can be synthesized via Diels-Alder reactions or catalytic cyclization of norbornene derivatives. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been prepared using anhydride intermediates, with structural confirmation via IR and <sup>1</sup>H NMR spectroscopy . Solvent selection (e.g., acetic acid, DMF) and reaction conditions (refluxing for 3–5 hours) are critical to avoid side products .

Q. Which spectroscopic techniques are optimal for characterizing the thiazole-carbamoyl linkage?

  • IR spectroscopy : Identifies carbonyl (C=O) and carbamoyl (N–H) stretching vibrations at ~1680–1720 cm<sup>-1</sup> and ~3300 cm<sup>-1</sup>, respectively.
  • <sup>1</sup>H/<sup>13</sup>C NMR : The thiazole ring protons resonate at δ 7.2–8.5 ppm, while the bicycloheptane protons appear as complex multiplet signals (δ 1.5–3.0 ppm). Carbamoyl NH protons are typically observed as broad singlets .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How can solubility challenges in polar solvents be addressed during purification?

Solubility data for structurally related bicycloheptane derivatives suggest preferential dissolution in acetic acid or DMF, with poor solubility in water or ethers. Recrystallization from DMF/acetic acid mixtures (1:1 v/v) is recommended, yielding >80% purity .

Advanced Research Questions

Q. How can conflicting solubility or stability data across studies be resolved?

Discrepancies often arise from variations in synthesis conditions (e.g., solvent purity, temperature). For example, 4-Thia-1-azabicyclo[3.2.0]heptane derivatives exhibit divergent solubility in methanol (20–40 mg/mL) depending on counterions (Na<sup>+</sup> vs. K<sup>+</sup>) . Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is advised to isolate variables.

Q. What strategies minimize side reactions during thiazole-carbamoyl coupling?

  • Activation of carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) to form reactive intermediates, reducing racemization .
  • Temperature control : Maintain reactions at 0–5°C to prevent hydrolysis of the ethoxy-oxoethyl group .
  • Protecting groups : Temporarily block reactive sites on the bicycloheptane core with tert-butoxycarbonyl (Boc) groups, later removed via acidic hydrolysis .

Q. What mechanistic insights explain the antibacterial activity of metal complexes derived from this compound?

Cr(III) complexes of bicycloheptane-thiazole hybrids show enhanced antibacterial activity due to improved membrane permeability and metal-ligand coordination. The Cr(III) ion binds to bacterial DNA gyrase, disrupting replication. Stability constants (log K = 8.2–9.5) correlate with efficacy against Staphylococcus aureus .

Methodological Recommendations

  • Synthesis : Prioritize Diels-Alder routes for bicycloheptane formation, followed by carbamoyl coupling under inert conditions .
  • Characterization : Combine XRD for crystallinity analysis with <sup>15</sup>N NMR to resolve thiazole ring electronic environments .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols with metal complexes to quantify antibacterial potency .

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